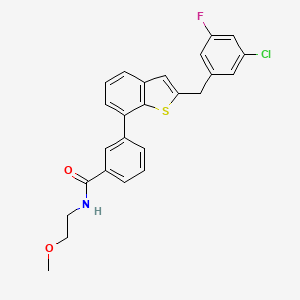GPR52 agonist-1
CAS No.:
Cat. No.: VC16642260
Molecular Formula: C25H21ClFNO2S
Molecular Weight: 454.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H21ClFNO2S |
|---|---|
| Molecular Weight | 454.0 g/mol |
| IUPAC Name | 3-[2-[(3-chloro-5-fluorophenyl)methyl]-1-benzothiophen-7-yl]-N-(2-methoxyethyl)benzamide |
| Standard InChI | InChI=1S/C25H21ClFNO2S/c1-30-9-8-28-25(29)19-6-2-4-17(13-19)23-7-3-5-18-14-22(31-24(18)23)12-16-10-20(26)15-21(27)11-16/h2-7,10-11,13-15H,8-9,12H2,1H3,(H,28,29) |
| Standard InChI Key | YNXYTOJEFCKHEM-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)C1=CC=CC(=C1)C2=CC=CC3=C2SC(=C3)CC4=CC(=CC(=C4)Cl)F |
Introduction
Chemical and Physical Properties
GPR52 agonist-1 exhibits favorable physicochemical properties for CNS targeting (Table 1). The compound’s solubility in dimethyl sulfoxide (DMSO) exceeds 100 mg/mL (220.28 mM), facilitating in vitro and in vivo applications . Stability is maintained at 4°C under moisture-free conditions, though long-term storage requires -80°C to prevent degradation .
Table 1. Chemical and Pharmacokinetic Properties of GPR52 Agonist-1
| Property | Value |
|---|---|
| CAS Number | 1207965-40-9 |
| Molecular Formula | C₂₅H₂₁ClFNO₂S |
| Molecular Weight | 453.96 g/mol |
| Solubility (DMSO) | ≥100 mg/mL (220.28 mM) |
| Plasma Protein Binding | 73% Bioavailability (mouse) |
| BBB Penetration | Kₚ,ᵤᵤ = 0.35 (rat) |
Pharmacological Mechanism of Action
GPR52 agonist-1 exerts its effects via GPR52, a receptor constitutively active in the absence of exogenous agonists due to self-activation by its extracellular loop 2 (ECL2) . Upon binding, the compound stabilizes the receptor’s active conformation, enhancing Gαs/olf coupling and adenylyl cyclase activation . This increases intracellular cAMP levels, activating protein kinase A (PKA) and cAMP response element-binding protein (CREB), which regulate neuronal plasticity and gene expression . Critically, GPR52 activation opposes D2R signaling—a key feature underlying its antipsychotic potential .
Preclinical Efficacy in Neuropsychiatric Models
In rodent models, GPR52 agonist-1 demonstrates dose-dependent suppression of methamphetamine-induced hyperlocomotion, a behavioral correlate of psychosis (Table 2) . At 3–30 mg/kg (oral administration), the compound normalizes locomotor activity without inducing catalepsy, distinguishing it from typical antipsychotics .
Table 2. In Vivo Efficacy of GPR52 Agonist-1
| Model | Dose (mg/kg) | Effect Size | Citation |
|---|---|---|---|
| Methamphetamine-induced hyperactivity (mouse) | 3–30 (PO) | 40–60% reduction | |
| NMDAR antagonist-induced memory deficits | 10 (PO) | 50% reversal |
Pharmacokinetic and Pharmacodynamic Profile
GPR52 agonist-1 achieves robust CNS exposure with 73% oral bioavailability in mice (Table 3) . Peak plasma concentrations (Cₘₐₓ = 108.1 ng/mL) and area under the curve (AUC₀–₈ₕ = 613.7 ng·h/mL) support once-daily dosing . Unbound brain-to-plasma ratios (Kₚ,ᵤᵤ = 0.35 in rats) confirm BBB penetration, with theoretical target engagement exceeding 60% at Cₘₐₓ .
Table 3. Pharmacokinetic Parameters in Mice
| Parameter | Value (1 mg/kg PO) |
|---|---|
| Cₘₐₓ | 108.1 ng/mL |
| AUC₀–₈ₕ | 613.7 ng·h/mL |
| t₁/₂ | 2.5 h |
| F% (Bioavailability) | 73% |
Therapeutic Implications for Schizophrenia
GPR52 agonist-1’s dual modulation of cAMP and D2R pathways aligns with the dopamine hypothesis of schizophrenia, which posits hyperactive mesolimbic D2R signaling as a core pathology . By enhancing cAMP in D2R-expressing striatal neurons, the compound restores cortico-striatal balance, ameliorating positive symptoms (e.g., hallucinations) and cognitive deficits . Comparative studies with risperidone show comparable efficacy without metabolic side effects, highlighting its potential as a first-in-class antipsychotic .
Challenges and Future Directions
Despite promising preclinical data, GPR52 agonist-1 faces translational hurdles. As an orphan receptor agonist, its long-term safety and target specificity require rigorous validation . Phase I trials of related compounds (e.g., HTL0048149) may inform dosing strategies, but interspecies variability in GPR52 expression necessitates caution . Future work should prioritize biomarker development to quantify target engagement and optimize therapeutic indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume